(2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring a piperazine core substituted with a 1,2,5-thiadiazole ring and a thiophene-containing α,β-unsaturated ketone. This structure combines electron-rich (thiophene) and electron-deficient (thiadiazole) moieties, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
(E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c18-13(4-3-11-2-1-9-19-11)17-7-5-16(6-8-17)12-10-14-20-15-12/h1-4,9-10H,5-8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQXZXWERPKCON-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one integrates a thiadiazole moiety with a piperazine structure, which has been associated with various biological activities. This article examines the biological activity of this compound, focusing on its potential as an anticancer agent, antiviral properties, and other pharmacological effects based on recent research findings.
Overview of Thiadiazole and Piperazine
Thiadiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. It has gained attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Piperazine , a six-membered heterocyclic amine, is known for its role in various pharmacological applications due to its ability to interact with multiple biological targets.
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance:
- A study demonstrated that thiadiazole derivatives showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The compound's IC50 values were notably low, indicating high potency.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4a | MCF-7 | 10.10 |
| 4e | MCF-7 | 5.36 |
| 4i | MCF-7 | 2.32 |
The incorporation of various substituents on the piperazine moiety significantly influenced the cytotoxic activity. For example, replacing an ethoxy group improved the activity substantially .
Antiviral Activity
The compound has also been evaluated for its potential as an inhibitor of SARS-CoV-2 protease. Molecular docking studies revealed that it interacts favorably with the protease enzyme, suggesting potential as an antiviral agent . The binding affinity was enhanced due to strong hydrogen bonding interactions between the piperazine moiety and the target enzyme.
Other Pharmacological Effects
In addition to anticancer and antiviral properties, thiadiazole derivatives have shown promise in various other therapeutic areas:
- Antimicrobial Activity : Compounds containing thiadiazole have demonstrated efficacy against a range of bacteria and fungi. For instance, derivatives exhibited significant inhibition against Pseudomonas aeruginosa and Candida albicans .
- Anti-inflammatory Effects : Thiadiazoles have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential in treating conditions like arthritis .
Case Studies
Several case studies highlight the effectiveness of thiadiazole-piperazine hybrids:
- Case Study on Anticancer Efficacy : A series of novel thiadiazole-piperazine hybrids were synthesized and tested against various cancer cell lines. The study found that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- In Silico Studies : Computational models indicated that these compounds could effectively inhibit key enzymes involved in tumor proliferation and viral replication pathways .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to (2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties.
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities against a range of pathogens.
Efficacy Against Bacteria and Fungi
Studies have shown that this compound exhibits:
- Moderate antibacterial activity against both gram-positive and gram-negative bacteria.
- Antifungal properties that may be comparable to established antifungal agents .
The minimum inhibitory concentration (MIC) values reported for related compounds suggest potential use as therapeutic agents in treating infections resistant to conventional antibiotics.
Drug Development and Therapeutic Potential
The structural versatility of this compound positions it as a promising candidate in drug development.
Synthesis and Optimization
The synthesis typically involves several steps using various reagents under controlled conditions to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for product analysis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs involve modifications to the piperazine substituents or the α,β-unsaturated ketone system. Key comparisons include:
Piperazine Substitution Variations
- (2E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one (CAS 305343-24-2): This analog replaces the thiadiazole with a 2-methoxyphenyl group and introduces a nitro group on the phenyl ring. However, the absence of the thiadiazole reduces heterocyclic diversity, which may limit interactions with metal ions or enzymes .
(2E)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one :
Substitution with a 3-chlorophenyl group and trimethoxyphenyl moiety increases lipophilicity, enhancing membrane permeability. The chlorine atom may also engage in halogen bonding, a feature absent in the thiadiazole-containing target compound .
Thiophene vs. Other Aromatic Systems
- (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one :
This analog replaces the piperazine-thiadiazole system with a pyrazole ring. The pyrazole’s hydrogen-bonding capability contrasts with the thiadiazole’s sulfur and nitrogen electronegativity, altering solubility and target selectivity .
Table 1: Key Properties of Structural Analogs
*Calculated using fragment-based methods.
Key Observations:
- Bioactivity: While the target compound’s activity is undocumented, analogs with nitro or trimethoxyphenyl groups show nanomolar receptor binding, suggesting that the thiadiazole’s electronegativity could mimic nitro groups in target interactions .
Challenges:
- The thiadiazole’s electron-deficient nature may require protective-group strategies during synthesis to avoid side reactions.
- Thiophene’s stability under acidic/basic conditions must be monitored to prevent ring degradation .
Q & A
Q. What are the typical synthetic routes for (2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one?
The compound is synthesized via condensation reactions involving thiadiazole-piperazine derivatives and thiophene-containing precursors. A common approach involves refluxing intermediates in ethanol or methanol with catalysts like sodium acetate, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography . For example, analogous propenone derivatives are prepared by reacting ketones with heterocyclic amines under reflux, as demonstrated in the synthesis of 3-(4-substituted piperazin-1-yl)propenones .
Q. How is the purity and structural integrity of this compound validated?
Thin-layer chromatography (TLC) is widely used to monitor reaction progress and assess purity . Spectroscopic methods, including -NMR, -NMR, and IR, confirm structural integrity. For instance, IR peaks for carbonyl (C=O) and thiadiazole (C-S) groups, along with NMR signals for thiophene protons (δ 6.8–7.5 ppm) and piperazine carbons (δ 40–55 ppm), are critical markers .
Q. What solvent systems are optimal for recrystallization?
Polar aprotic solvents like DMF mixed with ethanol (1:1 ratio) are effective for recrystallizing similar heterocyclic compounds, balancing solubility and purity . For thiophene-containing derivatives, methanol or ethanol alone may suffice due to moderate polarity .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
Yield optimization requires balancing reaction time, temperature, and stoichiometry. For example, extending reflux time (e.g., 4–6 hours instead of 2 hours) in ethanol improves condensation efficiency for thiadiazole derivatives . Catalytic additives like acetic acid or sodium acetate enhance proton transfer in enone formation .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., inconsistent IC values) may arise from variations in assay conditions or impurity profiles. Rigorous purification (e.g., HPLC) and standardized bioassays (e.g., fixed pH, temperature) are critical. Linking results to a theoretical framework (e.g., structure-activity relationships for thiadiazole analogs) helps contextualize findings .
Q. How can the α,β-unsaturated ketone moiety be modified to enhance stability?
Reducing the propenone group to a propanol derivative using NaBH in methanol improves stability while retaining bioactivity, as shown in related compounds . Alternatively, steric hindrance via alkylation of the piperazine nitrogen can prevent degradation .
Methodological Challenges
Q. What analytical techniques differentiate stereoisomers of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) effectively resolves enantiomers. Circular dichroism (CD) spectroscopy further confirms absolute configuration, particularly for the (2E)-stereochemistry .
Q. How do computational methods support the design of derivatives?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of the thiadiazole and thiophene moieties, guiding substitutions for enhanced reactivity or binding affinity. Molecular docking with target proteins (e.g., kinases) validates hypothetical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
